![molecular formula C16H21N3O2S B163290 tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate CAS No. 131779-46-9](/img/structure/B163290.png)
tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21N3O2S . It contains a total of 45 bonds, including 24 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” includes several interesting features. It has 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. It also contains 1 (thio-) carbamate (aliphatic) and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
The molecular formula of “tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” is C16H21N3O2S. It has an average mass of 319.422 Da and a monoisotopic mass of 319.135437 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been synthesized through various methods, displaying unique structural and chemical properties. For instance, Sanjeevarayappa et al. (2015) described the synthesis and characterization of a similar compound, focusing on its crystal structure and weak intermolecular interactions, which can influence its reactivity and potential applications in various fields, such as materials science or pharmaceuticals (Sanjeevarayappa et al., 2015).
Potential in Drug Development
This compound is often used as an intermediate in the synthesis of biologically active compounds. Liu Ya-hu (2010) synthesized a derivative of the compound, highlighting its importance as an intermediate in the development of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Structural Studies
The compound's unique structure, often analyzed using X-ray diffraction, offers insights into its potential applications. Gumireddy et al. (2021) focused on the sterically congested piperazine derivative of the compound, demonstrating its pharmacological relevance and providing a basis for further medicinal chemistry investigations (Gumireddy et al., 2021).
Antimalarial Activity
Some derivatives of this compound show significant antimalarial activity. Cunico et al. (2009) reported on derivatives with potential anti-malarial properties, illustrating the compound's relevance in developing new therapeutic agents (Cunico et al., 2009).
Crystal Packing and Intermolecular Interactions
Kulkarni et al. (2016) investigated derivatives of N-Boc piperazine, including a derivative of this compound, for their intermolecular interactions and crystal packing, which are crucial for understanding its behavior in solid-state and potential applications in material science (Kulkarni et al., 2016).
Safety and Hazards
The safety information for “tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315 and H319. The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .
Eigenschaften
IUPAC Name |
tert-butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-12-6-4-5-7-13(12)22-17-14/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGEVBKWFQUFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567780 |
Source
|
Record name | tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate | |
CAS RN |
131779-46-9 |
Source
|
Record name | tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.